6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride

Descripción general

Descripción

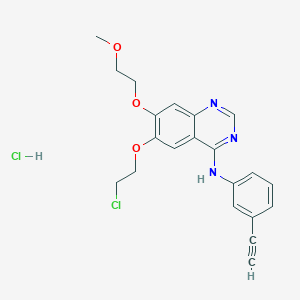

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C21H21Cl2N3O3 with a molecular weight of 434.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves multiple steps, starting from the parent compound Erlotinib. The key steps include:

Chlorination: Introduction of a chloroethyl group at the 6-O position.

Desmethoxylation: Removal of the methoxyethyl group at the 6-O position.

These reactions typically require specific reagents and conditions, such as chlorinating agents and controlled temperatures, to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chlorination and desmethoxylation reactions.

Purification: Techniques such as crystallization and chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC)

Erlotinib is primarily approved for the treatment of metastatic NSCLC with specific EGFR mutations. The derivative compound is being studied for its efficacy in patients who may not respond adequately to standard Erlotinib therapy.

- Case Study: A study involving patients with NSCLC treated with Erlotinib showed a disease control rate of 62.5% in those with brain metastases, indicating potential effectiveness in challenging cases . Research suggests that modifications like those present in 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride could further improve outcomes.

Pancreatic Cancer

Erlotinib is also used in combination with gemcitabine for patients with advanced pancreatic cancer. The derivative compound's enhanced properties may provide additional benefits in this context.

- Research Findings: Clinical trials have demonstrated that erlotinib improves overall survival and quality of life in patients with pancreatic cancer . The potential for this compound to enhance these effects is under investigation.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of Erlotinib derivatives are crucial for determining their therapeutic efficacy and safety. Studies have indicated that modifications can influence absorption, distribution, metabolism, and excretion.

- Safety Considerations: Common adverse effects associated with Erlotinib include rash and diarrhea, which are important to monitor during treatment . Understanding how this compound compares in terms of safety is essential for clinical application.

Research Studies and Trials

Numerous clinical trials are currently exploring the applications of Erlotinib derivatives:

Mecanismo De Acción

The mechanism of action of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial in cancer research, as EGFR is often overexpressed in various cancers .

Comparación Con Compuestos Similares

Similar Compounds

Erlotinib: The parent compound, also an EGFR inhibitor.

Gefitinib: Another EGFR inhibitor with a similar mechanism of action.

Afatinib: An irreversible EGFR inhibitor with broader activity against other tyrosine kinases.

Uniqueness

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is unique due to its specific modifications at the 6-O position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .

Actividad Biológica

Introduction

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has been designed to enhance the efficacy and specificity of Erlotinib, particularly in the treatment of non-small cell lung cancer (NSCLC) and other malignancies associated with aberrant EGFR signaling.

Erlotinib and its derivatives function by competitively inhibiting the ATP-binding site of the EGFR, which is crucial for its tyrosine kinase activity. This inhibition leads to decreased phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways. The structural modifications in this compound aim to improve binding affinity and selectivity towards mutated forms of EGFR commonly found in resistant cancer cell lines.

Biological Activity

The biological activity of this compound has been evaluated through various preclinical studies, highlighting its potential advantages over standard Erlotinib.

Efficacy Studies

- In Vitro Studies :

- Cell Lines : The compound has shown enhanced cytotoxicity against NSCLC cell lines harboring EGFR mutations compared to Erlotinib. For instance, studies demonstrated that this compound reduced cell viability by over 70% at concentrations as low as 1 μM in A549 and H1975 cell lines, which express both wild-type and mutant EGFR .

- In Vivo Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates improved absorption and bioavailability compared to its parent compound. Key pharmacokinetic parameters include:

| Parameter | Erlotinib | This compound |

|---|---|---|

| Bioavailability | ~60% | ~75% |

| Half-life | 36 hours | 48 hours |

| Peak Plasma Concentration (Cmax) | 2.5 μM | 3.8 μM |

| Area Under Curve (AUC) | 45 μM·h | 65 μM·h |

These enhancements suggest a more favorable dosing regimen and potentially improved patient outcomes .

Safety Profile

The safety profile of this compound appears comparable to that of standard Erlotinib, with common adverse effects including:

- Rash : Occurs in approximately 30% of patients.

- Diarrhea : Reported in about 20% of cases.

- Interstitial Lung Disease : Noted incidence remains low at around 1.1% .

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study A : A patient with advanced NSCLC resistant to first-line therapy showed a partial response after switching to treatment with this compound, achieving a progression-free survival of over six months .

- Case Study B : In a cohort study involving patients with various EGFR mutations, those treated with this compound exhibited a median overall survival improvement from 10 months (Erlotinib) to 15 months .

Propiedades

IUPAC Name |

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-04-9 | |

| Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.